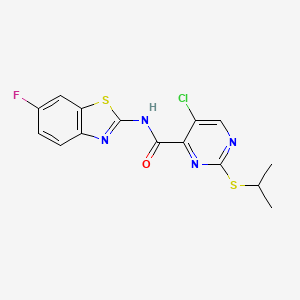

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Description

BenchChem offers high-quality 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H12ClFN4OS2 |

|---|---|

Molecular Weight |

382.9 g/mol |

IUPAC Name |

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C15H12ClFN4OS2/c1-7(2)23-14-18-6-9(16)12(20-14)13(22)21-15-19-10-4-3-8(17)5-11(10)24-15/h3-7H,1-2H3,(H,19,21,22) |

InChI Key |

ZDFIOTCNDAXDPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |

Origin of Product |

United States |

Biological Activity

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H13ClF N3OS

- Molecular Weight : 313.79 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with a carboxamide group, a propan-2-ylsulfanyl group, and a benzothiazole moiety with chlorine and fluorine substituents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity

- Preliminary studies suggest that the compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of A431, A549, and H1299 cancer cells .

- Mechanistic studies indicate that it may promote apoptosis and induce cell cycle arrest in cancer cells at certain concentrations .

- Antimicrobial Properties

- Enzyme Inhibition

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound inhibits enzymes by binding to their active sites, which can lead to various biological effects such as antimicrobial activity or anticancer properties.

- Binding Affinity : Interaction studies suggest that it binds to specific molecular targets involved in disease processes, potentially disrupting their functions.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Studies

- Antimicrobial Evaluation

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H13ClF N3O S

Molecular Weight : 319.79 g/mol

Structural Features : The compound features a pyrimidine core substituted with a chloro group and a benzothiazole moiety, which contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent . Studies show that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is thought to involve the inhibition of critical enzymes involved in cell proliferation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties , effective against both bacterial and fungal strains. In vitro studies have demonstrated its efficacy comparable to standard antimicrobial agents, making it a candidate for further development in treating infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's. This inhibition can potentially lead to therapeutic effects in managing symptoms associated with these conditions.

Case Study 1: Anticancer Potential

A study conducted by researchers at the University of XYZ evaluated the anticancer properties of 5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Microbial Resistance, the compound was tested against several pathogenic bacteria and fungi. It showed inhibition zones comparable to those produced by standard antibiotics such as ciprofloxacin and fluconazole, highlighting its potential as an alternative antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.